molecular formula C26H29N3O4 B2752904 N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941996-80-1

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2752904
CAS No.: 941996-80-1
M. Wt: 447.535
InChI Key: MAJBJOBDRPJDAF-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a morpholino group, and a naphthalenyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzylamine with oxalyl chloride to form an intermediate oxalamide derivative.

    Addition of the Morpholino Group: The intermediate is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a base such as triethylamine to introduce the morpholino group.

    Final Coupling: The final step involves coupling the intermediate with the morpholino derivative under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide moiety can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholino group can enhance solubility and bioavailability. The naphthalenyl group may interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N2-(2-piperidino-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(2-pyrrolidino-2-(naphthalen-1-yl)ethyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the presence of the morpholino group, which can significantly influence its solubility, bioavailability, and overall pharmacokinetic profile. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-32-24-12-5-3-8-20(24)17-27-25(30)26(31)28-18-23(29-13-15-33-16-14-29)22-11-6-9-19-7-2-4-10-21(19)22/h2-12,23H,13-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBJOBDRPJDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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